1-Amino-2-methyl-3-(methylsulfanyl)propan-2-ol

Description

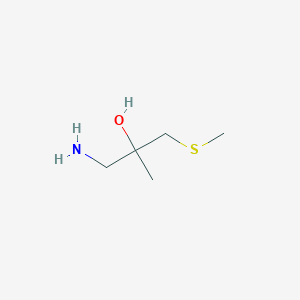

1-Amino-2-methyl-3-(methylsulfanyl)propan-2-ol is a branched amino alcohol with a molecular formula C₆H₁₅NOS. Its structure comprises:

- A propan-2-ol backbone (hydroxyl group at C2).

- A methyl group at C2.

- An amino group (-NH₂) at C1.

- A methylsulfanyl (-SCH₃) group at C3.

Its stereochemistry and reactivity are influenced by the electron-donating methylsulfanyl group and the basic amino group, which may enhance solubility in polar solvents or modulate biological activity .

Properties

IUPAC Name |

1-amino-2-methyl-3-methylsulfanylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NOS/c1-5(7,3-6)4-8-2/h7H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAAUGCYOEQBJIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(CSC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research indicates that 1-amino-2-methyl-3-(methylsulfanyl)propan-2-ol exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential use in pharmaceutical formulations aimed at treating infections caused by resistant bacteria .

Antiplasmodial Activity

The compound has been investigated for its antiplasmodial properties against Plasmodium falciparum, the causative agent of malaria. In vitro studies have shown that derivatives of this compound can inhibit the growth of the parasite, making it a candidate for developing new antimalarial drugs .

| Compound Derivative | IC50 (µM) | Selectivity Index |

|---|---|---|

| Derivative A | 0.05 | 56 |

| Derivative B | 11.3 | 75 |

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Research has indicated that it may help mitigate neurodegenerative processes, potentially offering therapeutic benefits in conditions such as Alzheimer's disease .

Biochemical Applications

Enzyme Inhibition

The compound has been studied for its role as an enzyme inhibitor. It interacts with specific enzymes involved in metabolic pathways, which could be leveraged in drug design to modulate biochemical processes .

Synthesis of Amino Acids

Due to its amino group, this compound serves as a precursor in synthesizing various amino acids and peptides, which are crucial in biochemistry and pharmaceuticals .

Material Science

Polymer Production

In material science, this compound is utilized in synthesizing polymers with enhanced properties. Its unique structure allows for the modification of polymer characteristics, such as thermal stability and mechanical strength .

Nanomaterials Development

Recent studies have explored the use of this compound in developing nanomaterials for drug delivery systems. Its ability to form stable complexes with nanoparticles enhances the efficacy of drug delivery mechanisms .

Case Study 1: Antimicrobial Activity

A study conducted by researchers at a leading university tested the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, indicating its potential as a natural preservative in food and pharmaceutical products.

Case Study 2: Antiplasmodial Research

In another study focused on malaria treatment, derivatives of the compound were synthesized and tested against drug-resistant strains of Plasmodium falciparum. The results highlighted several derivatives with IC50 values below 10 µM, showcasing their potential as new antimalarial agents.

Mechanism of Action

The mechanism by which 1-Amino-2-methyl-3-(methylsulfanyl)propan-2-ol exerts its effects depends on its specific application. For instance, in biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological processes. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

1-(Arylsulfanyl)propan-2-ols

Structure : Propan-2-ol derivatives with arylsulfanyl groups (e.g., phenyl or substituted aryl) at C1 .

Key Differences :

- Substituent Type : The target compound has a methylsulfanyl group, whereas 1-(arylsulfanyl)propan-2-ols feature bulkier aromatic substituents.

- Synthesis: Arylsulfanyl analogs are synthesized via bioreduction of 1-(arylsulfanyl)propan-2-ones using recombinant alcohol dehydrogenases (ADHs) under optimized conditions (e.g., 5% 2-propanol, 10% DMSO) . In contrast, the target compound’s synthesis likely requires different protocols due to its amino group.

- Enantioselectivity : Bioreduction of arylsulfanyl ketones yields (S) - or (R) -alcohols with high enantiomeric excess (e.g., >99% for some substrates) . The methylsulfanyl group in the target compound may alter stereochemical outcomes in similar reactions.

1-Chloro-2-methyl-2-propanol

Structure : A chlorinated analog with Cl at C1 and methyl at C2 .

Key Differences :

- Reactivity: The chloro group in 1-chloro-2-methyl-2-propanol facilitates nucleophilic substitution reactions, whereas the amino group in the target compound enables condensation or coordination chemistry.

- The target compound’s hazards are undefined but may involve amine-related irritancy.

β-Adrenoceptor Blocking Agents (e.g., Metoprolol Derivatives)

Structure: Amino alcohols with phenoxy and alkylamino groups (e.g., 1-(ethylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol) . Key Differences:

- Pharmacological Activity : Metoprolol derivatives act as β-blockers, while the target compound’s bioactivity is unexplored.

- Substituent Effects: The methylsulfanyl group in the target compound may confer distinct electronic properties compared to the phenoxy groups in β-blockers, altering receptor binding or metabolic stability.

| Property | This compound | Metoprolol-Related Compounds |

|---|---|---|

| Bioactivity | Unknown | β-Adrenoceptor antagonism |

| Key Substituents | -SCH₃, -NH₂ | Phenoxy, ethylamino |

Chlorinated Propanols with Heterocyclic Amines

Structure : 1-Chloro-3-(piperidin-1-yl)propan-2-ol and analogs with piperidine/pyrrolidine substituents .

Key Differences :

- Basicity: The primary amino group in the target compound is less basic than the tertiary amines in piperidine derivatives.

- Synthetic Utility : Chlorinated analogs are intermediates in β-blocker synthesis, while the target compound’s methylsulfanyl group may favor sulfur-specific reactions (e.g., oxidation to sulfoxides).

| Property | This compound | 1-Chloro-3-(piperidin-1-yl)propan-2-ol |

|---|---|---|

| Amine Type | Primary (-NH₂) | Tertiary (piperidine) |

| Applications | Potential ligand or catalyst | β-Blocker precursor |

Research Findings and Data Gaps

- Synthesis: No direct evidence exists for the target compound’s synthesis, but methods for analogous alcohols (e.g., bioreduction , epichlorohydrin-amine reactions ) could be adapted.

- Physicochemical Properties : The methylsulfanyl group likely increases lipophilicity compared to hydroxyl or chloro analogs, impacting solubility and membrane permeability.

- Safety: While 1-chloro-2-methyl-2-propanol requires strict precautions , the target compound’s hazards may resemble those of primary amines (e.g., skin irritation).

Biological Activity

1-Amino-2-methyl-3-(methylsulfanyl)propan-2-ol (commonly referred to as AMMSP) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of AMMSP, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and relevant research findings.

Chemical Structure and Properties

AMMSP is characterized by its amino alcohol structure with a methylsulfanyl group, which is thought to contribute to its biological activity. The presence of sulfur in the structure may enhance its interaction with biological targets due to the unique reactivity of sulfur-containing compounds.

Antimicrobial Activity

Research indicates that AMMSP exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. The minimum inhibitory concentrations (MICs) for these strains were notably low, suggesting potent antimicrobial activity.

| Bacterial Strain | MIC (μM) |

|---|---|

| Methicillin-resistant S. aureus | 18.7 |

| Vancomycin-resistant E. faecalis | 35.8 |

These findings align with studies that highlight the importance of structural modifications in enhancing the antimicrobial efficacy of similar compounds .

Anticancer Activity

AMMSP has also been evaluated for its anticancer properties. In a series of experiments involving various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer), AMMSP demonstrated cytotoxic effects. The half-maximal inhibitory concentration (IC50) values ranged from 1.4 µM to over 10 µM, indicating a dose-dependent response.

Case Study: Cytotoxicity Assay

In a study assessing the cytotoxic effects of AMMSP on cancer cells:

- Cell Lines Tested : HCT-116, MCF-7

- Positive Control : Cisplatin

- Assay Method : MTT assay after 72 hours of treatment

The results showed a significant reduction in cell viability at higher concentrations of AMMSP, suggesting its potential as an anticancer agent through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Activity

The anti-inflammatory properties of AMMSP have been investigated through various assays measuring cytokine levels in stimulated macrophage cells. Notably, AMMSP was found to suppress the expression of pro-inflammatory cytokines such as TNF-α and IL-6.

The mechanism underlying the anti-inflammatory effects appears to involve modulation of intracellular signaling pathways related to inflammation. Specifically, AMMSP may interact with nuclear receptors involved in lipid metabolism and inflammatory response regulation .

Preparation Methods

Nucleophilic Substitution and Aldol-Type Reactions

Hydrolysis and Hoffman Degradation

- Hydrolysis of hydroxy nitriles to hydroxy amides followed by Hoffman degradation is a well-documented method to obtain amino alcohols.

- For example, 2-amino-2-methyl-1-propanol is prepared via:

This sequence exemplifies a mild and industrially feasible route involving inexpensive reagents, moderate conditions (30–90 °C), and straightforward purification.

Azide Coupling Method (Indirect)

- Azide coupling offers a route to connect amino groups to sulfanyl-containing intermediates.

- Starting from hydrazides, azide intermediates are formed and coupled with amino acid esters or amines, yielding S-coupled amino alcohol derivatives.

Detailed Preparation Method Based on Patent Literature

A relevant patent (CN107129435B) describes a multi-step synthesis for 2-amino-2-methyl-1-propanol, which can be adapted or serve as a model for preparing structurally related compounds such as this compound:

| Step | Reaction Description | Conditions | Remarks |

|---|---|---|---|

| 1 | Reaction of isopropyl chloride with sodium cyanide to form 2-methyl propionitrile | 95 °C, 4 h, aqueous ethanol | Yield ~90% |

| 2 | Aldol reaction of 2-methyl propionitrile with formaldehyde to form 2,2-dimethyl-3-hydroxypropionitrile | Catalyzed by tertiary amines (e.g., trimethylamine) | Catalyst 5–8 mol% |

| 3 | Acid hydrolysis of hydroxypropionitrile to hydroxypropanamide | 30–70 °C, 0.5–3 h, HCl 30–37 wt% | Molar ratio HCl to substrate 2–6:1 |

| 4 | Hoffman degradation of hydroxypropanamide to amino alcohol | Sodium hypochlorite and NaOH, 60–90 °C, 10–60 min | Product isolated by distillation |

This method features inexpensive raw materials, mild reaction conditions, high yield, and low pollution, making it suitable for industrial scale-up.

Summary Table of Preparation Methods and Key Parameters

Research Findings and Practical Considerations

- The multi-step synthesis involving nitrile intermediates and Hoffman degradation is well-established for amino alcohols structurally related to this compound and offers a practical route with controllable purity.

- Introduction of the methylsulfanyl group is efficiently achieved via nucleophilic substitution on epoxides or halohydrins using sulfur nucleophiles under basic conditions.

- Purification typically involves crystallization or distillation, with chromatography employed when high purity is required.

- Reaction parameters such as temperature, pH, and catalyst concentration are critical for optimizing yield and minimizing by-products.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Amino-2-methyl-3-(methylsulfanyl)propan-2-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-methyl-3-(methylsulfanyl)propan-2-ol with ammonia derivatives under controlled pH (8–10) and temperature (60–80°C) yields the amino alcohol. Purification via crystallization or chromatography (e.g., silica gel column with ethyl acetate/methanol) is critical to isolate the hydrochloride salt form, which enhances solubility . Yield optimization requires monitoring stoichiometry and avoiding side reactions (e.g., oxidation of the thioether group) .

Q. How is the stereochemical configuration of the chiral center in this compound characterized?

- Methodological Answer : Chiral HPLC or polarimetry is used to determine enantiomeric purity. For instance, a Chiralpak® AD-H column with hexane/isopropanol mobile phase resolves enantiomers. X-ray crystallography (if crystals are obtainable) or NMR analysis with chiral shift reagents (e.g., Eu(hfc)₃) confirms absolute configuration .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies functional groups (e.g., δ 1.3 ppm for methyl, δ 2.1 ppm for methylsulfanyl).

- MS : High-resolution ESI-MS confirms molecular weight (C₅H₁₃NOS, calc. 135.08 g/mol).

- HPLC : Reverse-phase C18 columns with UV detection at 210 nm assess purity (>98%) .

Advanced Research Questions

Q. How does the methylsulfanyl group influence the compound’s reactivity in biochemical assays, and what are its potential targets?

- Methodological Answer : The thioether group participates in hydrogen bonding and hydrophobic interactions, making it a candidate for enzyme inhibition studies. For example, it may target methionine salvage pathway enzymes (e.g., methylthioribulose 1-phosphate dehydratase, EC 4.2.1.109) due to structural similarity to methylthioadenosine . Assays should include competitive inhibition studies with varying substrate concentrations and kinetic analysis (Lineweaver-Burk plots) .

Q. What strategies resolve contradictions in biological activity data between enantiomers of this compound?

- Methodological Answer : Discrepancies often arise from differential receptor binding. For example, the (2R)-enantiomer may show higher affinity for neurotransmitter transporters (e.g., serotonin receptors) due to spatial compatibility. Validate via:

- Docking simulations : Compare binding poses using AutoDock Vina.

- Functional assays : Measure cAMP levels or calcium flux in transfected HEK293 cells .

Q. How can researchers mitigate instability of this compound in aqueous solutions during long-term studies?

- Methodological Answer : Stabilization methods include:

- Lyophilization : Store as a lyophilized powder at -20°C.

- Buffering : Use phosphate buffer (pH 6.5–7.5) to prevent hydrolysis of the amino group.

- Antioxidants : Add 0.1% ascorbic acid to suppress thioether oxidation .

Q. What computational tools are effective for predicting the compound’s ADMET properties?

- Methodological Answer : Use SwissADME or ADMETLab 2.0 to predict:

- Absorption : High gastrointestinal absorption (AlogP ~1.2).

- Toxicity : Potential hepatotoxicity due to sulfhydryl reactivity (cross-validate with Ames test) .

Key Methodological Challenges

- Stereochemical Purity : Ensure chiral integrity during synthesis by avoiding racemization at high temperatures .

- Data Reproducibility : Standardize reaction conditions (e.g., inert atmosphere for thioether stability) and validate assays with positive controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.